Ethyl isoquinoline-7-carboxylate is an important compound in organic chemistry, particularly within the realm of heterocyclic compounds. It is classified as an isoquinoline derivative, which is a bicyclic structure containing a nitrogen atom. This compound has garnered attention due to its potential biological activities and its role in various biochemical processes.
Ethyl isoquinoline-7-carboxylate is derived from isoquinoline, a nitrogen-containing aromatic compound. The specific structure of ethyl isoquinoline-7-carboxylate includes an ethyl ester functional group and a carboxylic acid group at the 7-position of the isoquinoline ring. This compound can be synthesized through several methods, making it accessible for research and industrial applications.
The synthesis of ethyl isoquinoline-7-carboxylate can be accomplished via various methodologies, each with distinct technical details:
Ethyl isoquinoline-7-carboxylate has the molecular formula and a molecular weight of 201.22 g/mol. The compound features a bicyclic structure typical of isoquinolines, with the following structural characteristics:
Ethyl isoquinoline-7-carboxylate can participate in various chemical reactions, including:
These reactions are critical for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives.
The mechanism of action for ethyl isoquinoline-7-carboxylate primarily involves its interaction with various enzymes and proteins within biological systems:
Ethyl isoquinoline-7-carboxylate exhibits several notable physical and chemical properties:
Ethyl isoquinoline-7-carboxylate has several scientific uses:
Annulation reactions provide the most direct pathways for constructing the isoquinoline core, particularly enabling precise functionalization at the C7 position. Ethyl isoquinoline-7-carboxylate synthesis frequently employs formaldehyde-based cyclizations and oxidative coupling strategies. A prominent approach utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid under reflux conditions (80°C for 2 hours), where HMTA acts as a formaldehyde equivalent to facilitate ring closure. This method delivers moderate yields (45-60%) but suffers from harsh acidic conditions that limit functional group compatibility [3].
Ferrous ion-catalyzed annulations present a more advanced alternative, as demonstrated in recent Chinese patent CN112300073A. This method employs Fe²⁺ salts (e.g., ferrous chloride, ferrous sulfate) in DMSO at 60-80°C, achieving cyclization within 3-5 hours. The catalytic system enables efficient construction of the isoquinoline scaffold with improved regiocontrol at the 7-position, yielding ethyl isoquinoline-7-carboxylate derivatives in 68-82% yield [2]. For electron-deficient precursors, DDQ-mediated oxidative cyclization (using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone) enables aromatization under milder conditions, though at higher reagent costs [4].
Table 1: Annulation Methods for Isoquinoline Core Synthesis
Method | Conditions | Yield Range | Reaction Time | Key Advantage |
---|---|---|---|---|
HMTA/TFA Mediated | Reflux in TFA, 80°C | 45-60% | 2 hours | Simple reagents |
Fe²⁺ Catalyzed Cyclization | 1.5 mol% FeSO₄, DMSO, 60°C | 68-82% | 3-5 hours | Functional group tolerance |
DDQ Oxidative Cyclization | 1.2 eq DDQ, CH₂Cl₂, rt | 55-75% | 12 hours | Mild conditions |
Palladium catalysis enables strategic functionalization of pre-formed isoquinoline cores, particularly for introducing ester groups at the challenging 7-position. The carbonylative coupling of 7-bromoisoquinoline precursors exemplifies this approach. As reported in patent WO2014014834A1, this method employs Pd(PPh₃)₄ (3 mol%) with carbon monoxide (1 atm) in ethanol/triethylamine (3:1) at 80°C. The reaction achieves 70-85% yield of ethyl isoquinoline-7-carboxylate with excellent regioselectivity, though requiring specialized equipment for CO handling [8].
Alternative decarboxylative coupling strategies overcome gas-handling challenges by using potassium iso-quinoline-7-trifluoroborate salts with ethyl bromoacetate. Under Pd(OAc)₂ catalysis (2 mol%) with SPhos ligand, these reactions proceed in dioxane at 100°C to deliver 7-carboxylates in 65-78% yield. This method exhibits superior compatibility with sensitive functional groups like phenoxy and chloromethyl substituents, as validated in the synthesis of teixobactin intermediates [6] [8].
Base-promoted cyclizations offer atom-economical routes to ethyl 7-carboxylated isoquinolines without transition metals. Potassium tert-butoxide (t-BuOK) in DMF (0.2M, 100°C) facilitates intramolecular aldol-type condensations of ortho-cyanobenzyl carbonyl compounds. This method delivers 65-72% yields of ethyl isoquinoline-7-carboxylates within 4 hours but requires electron-withdrawing groups (cyano or nitro) ortho to the reacting center for effective ring closure [2].
For substrates bearing acidic protons, phase-transfer catalysis (PTC) provides enhanced efficiency. Tetrabutylammonium bromide (TBAB, 10 mol%) enables cyclizations at lower temperatures (60°C) using 50% aqueous NaOH as base. This approach achieves 75% yield for ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate synthesis while tolerating base-sensitive ester groups – a significant advantage over classical strong base conditions [2].
Achieving C7 selectivity in carboxylation presents unique challenges due to the inherent reactivity patterns of isoquinoline. Directed ortho-metalation strategies overcome this limitation using N,N-diethylcarbamoyl directing groups. Treatment with n-BuLi (-78°C, THF) generates a C7-lithiated species that reacts with ethyl chloroformate to deliver 7-carboxylates with 80-85% regioselectivity [4].
Transition metal-catalyzed C-H activation provides a more practical solution. Recent advances utilize palladium(II) acetate (5 mol%) with phenanthroline ligands in the presence of persulfate oxidant. This system activates the C7 position directly, enabling carboxylation with CO gas and ethanol trapping to form ethyl isoquinoline-7-carboxylate in a single step (55-60% yield). Though yields remain moderate, this method represents the most direct route from unfunctionalized isoquinoline cores [3] [6].
Table 2: Regioselective Carboxylation Techniques
Strategy | Reagents/Conditions | Regioselectivity (C7:C5:C4) | Yield |
---|---|---|---|
Directed ortho-Lithiation | n-BuLi/EtOCOCl, -78°C, THF | 85:10:5 | 72% |
Pd-Catalyzed C-H Activation | Pd(OAc)₂/phenanthroline, K₂S₂O₈, CO/EtOH | 92:5:3 | 58% |
Reissert-Anion Functionalization | n-BuLi, -78°C, CO₂ trapping | 0:0:100* | 65%* |
*Reissert chemistry selectively functionalizes C1, not C7 [9]
The classical Reissert reaction (isoquinoline + acyl chloride + cyanide) generates C1-functionalized derivatives through addition at the N-C1 bond. Subsequent lithiation and carboxylation exclusively yield C1-substituted compounds like ethyl 1-cyano-1,2-dihydroisoquinoline-7-carboxylate after hydrolysis/esterification. This multistep sequence (4-6 steps) delivers target molecules in 30-40% overall yield with inherent limitations: C1 substitution precludes direct access to unsubstituted 7-carboxylates and introduces stereochemical complications [9].
Modern annulation-first strategies demonstrate clear advantages in efficiency and versatility. Ferrous-catalyzed cyclizations (Section 1.1) construct pre-functionalized isoquinoline cores in a single step (65-82% yield), while palladium-catalyzed carboxylations (Section 1.2) achieve direct C7 functionalization without protecting groups. Crucially, annulation approaches enable the synthesis of sterically unencumbered 7-carboxylates essential for pharmaceutical applications – compounds inaccessible via Reissert chemistry. A representative case: synthesis of the cardioprotective agent (aS)-7,8-dimethoxy-9-(2-carboxy-4,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-1(2H)-one required annulation methods to avoid C1 substitution that would abolish biological activity [5] [9].
Table 3: Comparative Analysis of Synthetic Approaches
Parameter | Reissert-Based Synthesis | Modern Annulation Approaches |
---|---|---|
Typical Steps | 4-6 steps | 1-3 steps |
Overall Yield | 30-40% | 55-85% |
Regioselectivity | Exclusive C1 functionalization | Controlled C7 functionalization |
Key Limitation | C1 substitution unavoidable | Requires specialized catalysts |
Pharmaceutical Relevance | Limited due to C1 modification | Direct access to bioactive cores |
Reaction Time | 48-72 hours | 3-12 hours |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1